![molecular formula C13H24O2 B13945784 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane CAS No. 52188-21-3](/img/structure/B13945784.png)
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H24O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. This compound is characterized by the presence of a dimethoxy-methylpropyl group attached to the bicycloheptane framework, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the dimethoxy-methylpropyl group. One common method involves the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: Known for its stability and rigidity, similar to 2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Another derivative with comparable structural features.
Propiedades
Número CAS |
52188-21-3 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-(3,3-dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H24O2/c1-9(13(14-2)15-3)6-12-8-10-4-5-11(12)7-10/h9-13H,4-8H2,1-3H3 |
Clave InChI |
GMILGRDTJSDNAF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC2CCC1C2)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



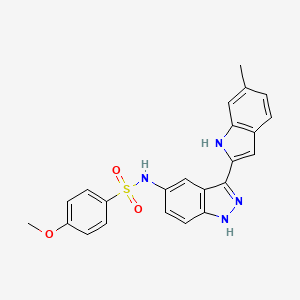

![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

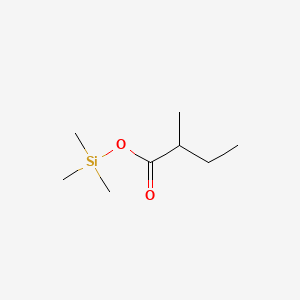
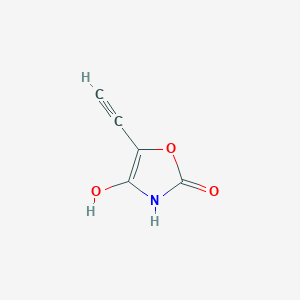
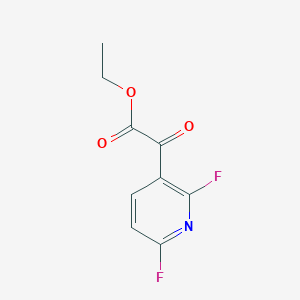

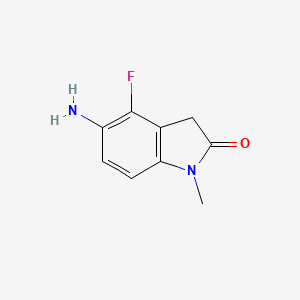
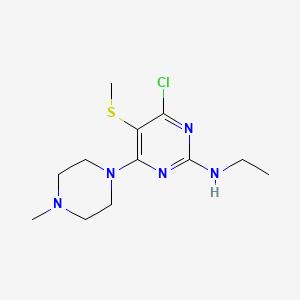
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
